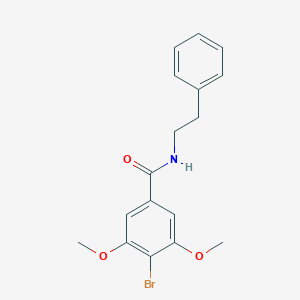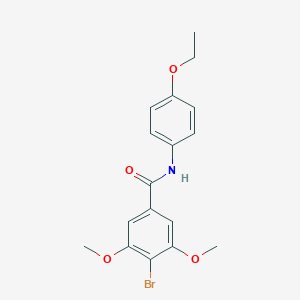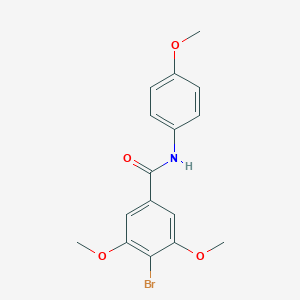![molecular formula C15H20ClNO2 B253261 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, commonly known as JNJ-5207852, is a small molecule inhibitor of the histamine H3 receptor. The compound has been widely studied for its potential therapeutic applications in various medical conditions, such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.
Mechanism of Action
JNJ-5207852 acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the H3 receptor, JNJ-5207852 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in wakefulness, attention, and memory.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase wakefulness, improve cognitive function, and enhance memory. In addition, JNJ-5207852 has also been shown to have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using JNJ-5207852 in lab experiments is its selectivity for the histamine H3 receptor, which allows for more targeted and specific effects. However, one of the limitations of using JNJ-5207852 is its relatively low potency, which may require higher concentrations to achieve significant effects.
Future Directions
There are several future directions for research on JNJ-5207852. One area of interest is the compound's potential therapeutic applications in narcolepsy and 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, as well as its potential as a cognitive enhancer. In addition, further research is needed to investigate the compound's potential as a treatment for Alzheimer's disease, as well as its potential as an antidepressant and anxiolytic. Finally, further research is needed to optimize the synthesis of JNJ-5207852 and improve its potency for future therapeutic applications.
Synthesis Methods
JNJ-5207852 can be synthesized using a multi-step process, starting with the reaction between 4-chloro-2-methylphenol and ethyl chloroacetate to form 1-(4-chloro-2-methylphenoxy)acetyl ethyl ester. The subsequent reaction of this compound with 1-methylpiperidine yields JNJ-5207852.
Scientific Research Applications
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, the compound has shown promising results in the treatment of narcolepsy and 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, as it enhances wakefulness and cognitive function. In addition, JNJ-5207852 has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to improve memory and cognitive function in animal models.
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClNO2/c1-11-9-13(16)6-7-14(11)19-10-15(18)17-8-4-3-5-12(17)2/h6-7,9,12H,3-5,8,10H2,1-2H3 |
InChI Key |
YQMHUZBTKXTVAD-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)







![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)

